molecular formula C13H16N2O2S B2878056 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea CAS No. 2379984-34-4

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea

Cat. No.: B2878056
CAS No.: 2379984-34-4
M. Wt: 264.34
InChI Key: CFXADZIEBOKYRG-UHFFFAOYSA-N
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Description

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea is a synthetic organic compound that features a unique combination of furan, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea typically involves the following steps:

    Formation of the Furan-3-yl and Thiophen-2-yl Intermediate:

    Urea Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed:

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It may find use in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea can be compared with other compounds containing furan, thiophene, and urea moieties. Similar compounds may include:

  • 1-{[4-(Furan-2-yl)thiophen-3-yl]methyl}-3-(propan-2-yl)urea
  • 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(methyl)urea
  • 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(ethyl)urea

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9(2)15-13(16)14-6-12-5-11(8-18-12)10-3-4-17-7-10/h3-5,7-9H,6H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXADZIEBOKYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC(=CS1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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